molecular formula C23H26N2 B1591606 Leuco Malachite Green-d5 CAS No. 947601-82-3

Leuco Malachite Green-d5

Cat. No.: B1591606
CAS No.: 947601-82-3
M. Wt: 335.5 g/mol
InChI Key: WZKXBGJNNCGHIC-CFEWMVNUSA-N
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Description

Leuco Malachite Green-d5, also known as Bis-(4-dimethylaminophenyl)phenyl-d5-methane, is a deuterated form of Leuco Malachite Green. It is a derivative of Malachite Green, a triphenylmethane dye. The compound is primarily used as an analytical standard in various scientific research applications, particularly in the detection of dye residues in biological samples .

Scientific Research Applications

Leuco Malachite Green-d5 has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: Leuco Malachite Green-d5 is synthesized through the condensation of benzaldehyde and dimethylaniline, followed by deuteration. The reaction typically involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Leuco Malachite Green-d5 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Manganese dioxide, acidic conditions.

    Reduction: Sodium borohydride, methanol.

Major Products:

Comparison with Similar Compounds

Leuco Malachite Green-d5 is compared with other similar compounds such as:

Uniqueness: this compound’s uniqueness lies in its deuterium labeling, which provides enhanced stability and accuracy in analytical measurements compared to its non-deuterated counterpart .

Properties

IUPAC Name

4-[[4-(dimethylamino)phenyl]-(2,3,4,5,6-pentadeuteriophenyl)methyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4/h5-17,23H,1-4H3/i5D,6D,7D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKXBGJNNCGHIC-CFEWMVNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583590
Record name 4,4'-[(~2~H_5_)Phenylmethylene]bis(N,N-dimethylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947601-82-3
Record name 4,4'-[(~2~H_5_)Phenylmethylene]bis(N,N-dimethylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Leucomalachite Green-d5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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